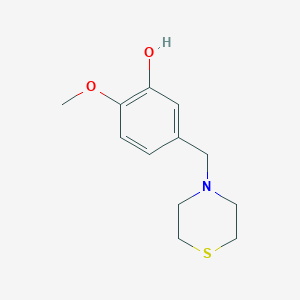
2-methoxy-5-(4-thiomorpholinylmethyl)phenol
Descripción general
Descripción
2-methoxy-5-(4-thiomorpholinylmethyl)phenol, also known as MEMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
2-methoxy-5-(4-thiomorpholinylmethyl)phenol exerts its biological effects by inhibiting various enzymes and signaling pathways in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. 2-methoxy-5-(4-thiomorpholinylmethyl)phenol has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
2-methoxy-5-(4-thiomorpholinylmethyl)phenol has been shown to have a range of biochemical and physiological effects in the body. In vitro studies have demonstrated that 2-methoxy-5-(4-thiomorpholinylmethyl)phenol can inhibit cell proliferation and induce cell death in cancer cells. It has also been shown to reduce oxidative stress and inflammation in various cell types. In vivo studies have demonstrated that 2-methoxy-5-(4-thiomorpholinylmethyl)phenol can reduce tumor growth and improve cognitive function in animal models of cancer and neurodegenerative diseases, respectively.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methoxy-5-(4-thiomorpholinylmethyl)phenol has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It also has a low toxicity profile, making it suitable for use in cell culture and animal studies. However, 2-methoxy-5-(4-thiomorpholinylmethyl)phenol has some limitations as well. It is not water-soluble, which can make it challenging to administer in vivo. Additionally, 2-methoxy-5-(4-thiomorpholinylmethyl)phenol has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
Direcciones Futuras
There are several future directions for research on 2-methoxy-5-(4-thiomorpholinylmethyl)phenol. One area of interest is its potential use in combination therapy for cancer. 2-methoxy-5-(4-thiomorpholinylmethyl)phenol has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. Another area of interest is its potential use in treating neurodegenerative diseases. 2-methoxy-5-(4-thiomorpholinylmethyl)phenol has been shown to improve cognitive function in animal models of Alzheimer's and Parkinson's disease, and further studies are needed to determine its potential as a therapeutic agent. Additionally, more research is needed to understand the mechanism of action of 2-methoxy-5-(4-thiomorpholinylmethyl)phenol and its potential applications in agriculture and environmental science.
Aplicaciones Científicas De Investigación
2-methoxy-5-(4-thiomorpholinylmethyl)phenol has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 2-methoxy-5-(4-thiomorpholinylmethyl)phenol has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, 2-methoxy-5-(4-thiomorpholinylmethyl)phenol has been shown to have insecticidal properties, making it a potential alternative to traditional insecticides. In environmental science, 2-methoxy-5-(4-thiomorpholinylmethyl)phenol has been studied for its ability to remove heavy metals from contaminated water.
Propiedades
IUPAC Name |
2-methoxy-5-(thiomorpholin-4-ylmethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-15-12-3-2-10(8-11(12)14)9-13-4-6-16-7-5-13/h2-3,8,14H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUMOYNSOCVTTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCSCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(4-thiomorpholinylmethyl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



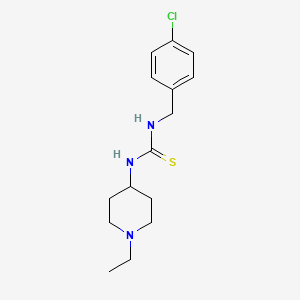
![3-[(pyridin-3-ylamino)sulfonyl]benzoic acid](/img/structure/B4852820.png)
![N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)pentanamide](/img/structure/B4852824.png)
![3-(5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B4852837.png)
![N~1~-(4-acetylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4852839.png)
![N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide](/img/structure/B4852850.png)
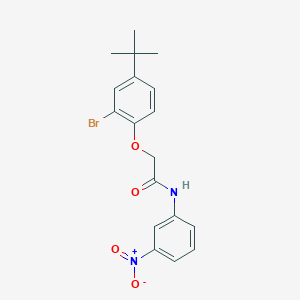
![4-{[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B4852872.png)
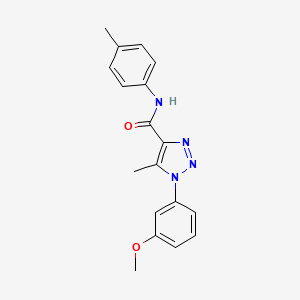
![4-[(4-cyclohexyl-1-piperazinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4852879.png)
![5-{[(2,5-dimethoxyphenyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide](/img/structure/B4852884.png)
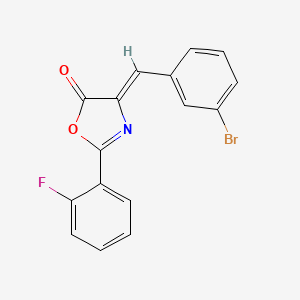
![2-[(4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzoyl)amino]-N-propylbenzamide](/img/structure/B4852899.png)
![2-{[5-(aminosulfonyl)-2,4-dichlorobenzoyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4852902.png)